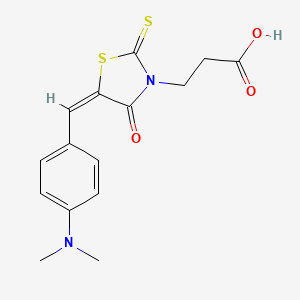

(E)-3-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Description

(E)-3-(5-(4-(Dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a thiazolidinone derivative characterized by a 4-oxo-2-thioxothiazolidin core, a 4-(dimethylamino)benzylidene substituent at position 5, and a propanoic acid side chain at position 3 (Figure 1). The compound’s structure combines electron-donating dimethylamino groups with a thioxo moiety, which may enhance solubility and biological interactions, such as hydrogen bonding or metal chelation .

The propanoic acid moiety in this compound likely improves bioavailability by increasing polarity, while the dimethylamino group may enhance cellular uptake through improved solubility .

Properties

IUPAC Name |

3-[(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c1-16(2)11-5-3-10(4-6-11)9-12-14(20)17(15(21)22-12)8-7-13(18)19/h3-6,9H,7-8H2,1-2H3,(H,18,19)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOFEHBEXPYGCD-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves a multi-step process:

Formation of the Thiazolidinone Ring: The initial step involves the condensation of a suitable aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.

Cyclization: The thiosemicarbazone undergoes cyclization in the presence of an acid catalyst to form the thiazolidinone ring.

Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.

Formation of the Benzylidene Moiety: The benzylidene group is introduced through a condensation reaction with 4-dimethylaminobenzaldehyde.

Final Step: The propanoic acid moiety is introduced through a carboxylation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding benzyl derivative.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Benzyl derivatives.

Substitution Products: Various substituted thiazolidinones.

Chemistry:

Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

Material Science: It can be used in the synthesis of polymers and advanced materials due to its reactive functional groups.

Biology and Medicine:

Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

Anti-inflammatory Properties: It exhibits anti-inflammatory activity, making it a candidate for the development of new anti-inflammatory drugs.

Industry:

Dye and Pigment Production: The compound’s chromophoric properties make it useful in the production of dyes and pigments.

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of (E)-3-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound’s structural analogs vary in substituents on the benzylidene group, thiazolidinone core modifications, and side chains. Key comparisons are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison of Selected Thiazolidinone Derivatives

Key Observations:

- Side Chain Modifications: The propanoic acid side chain in the target compound contrasts with the benzoic acid in ’s analog, which may alter binding affinity to biological targets due to differences in acidity and steric effects .

- Core Modifications: Replacement of the thioxo group with an amino linkage () reduces hydrogen-bonding capacity, likely diminishing interactions with enzymes or receptors .

Chemoinformatic Similarity Analysis

Using Tanimoto coefficients (), the target compound shares moderate structural similarity with analogs in Table 1 (e.g., ~0.65–0.75 similarity with ’s compound). This suggests overlapping pharmacophores but distinct bioactivity profiles due to substituent variations .

Biological Activity

(E)-3-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound's structure features a unique combination of a thiazolidinone core and a dimethylamino-substituted benzylidene moiety, which contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H17N3O3S2 |

| Molecular Weight | 399.49 g/mol |

| IUPAC Name | This compound |

| Purity | 95% |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cancer cell proliferation and survival. The thiazolidinone ring is known for its ability to inhibit specific enzymes, while the dimethylamino group enhances binding affinity through hydrogen bonding and hydrophobic interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including those similar to this compound. For instance:

- Cytotoxicity Against Cancer Cell Lines :

- Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). For example, a related thiazolidinone exhibited IC50 values ranging from 24.5 µM to 28.6 µM across different cell lines .

- Mechanisms of Action :

Antimicrobial Activity

Thiazolidinones have also been investigated for their antimicrobial properties. The presence of the thiazole ring system is often linked to enhanced activity against bacterial strains:

- Broad-Spectrum Activity :

- Some derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Case Studies

Several research studies have explored the biological activity of compounds related to this compound:

- Study on Anticancer Properties :

-

Antimicrobial Efficacy :

- Another investigation assessed the antimicrobial properties of thiazolidinone derivatives, finding that certain modifications enhanced activity against resistant bacterial strains, indicating their potential as novel antibiotics.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves a Knoevenagel condensation between 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid and 4-(dimethylamino)benzaldehyde. A general procedure (adapted from ) includes:

- Reacting the thiazolidinone precursor with the aldehyde in glacial acetic acid under reflux (4–5 hours) with sodium acetate as a base.

- Precipitation by pouring the mixture into water, followed by filtration and recrystallization from methanol.

Key factors affecting yield and purity: - Solvent choice : Glacial acetic acid promotes condensation but may require careful pH control to avoid side reactions.

- Stoichiometry : A 1:1 molar ratio of aldehyde to thiazolidinone precursor minimizes unreacted starting materials .

- Temperature : Prolonged reflux (>5 hours) can degrade heat-sensitive substituents, reducing enantiomeric purity in chiral analogs (e.g., D/L-phenylalanine-derived compounds in ) .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how should researchers interpret key spectral data?

Methodological Answer:

Critical techniques include:

- 1H/13C NMR : Confirm the E-configuration of the benzylidene moiety via coupling constants (e.g., J = 12–14 Hz for trans olefinic protons). The 4-oxo and thioxo groups appear as distinct carbonyl signals (δ ~170–175 ppm in 13C NMR) .

- FT-IR : Look for C=O stretches (~1700 cm⁻¹) and C=S stretches (~1250 cm⁻¹). Aromatic C-H stretches (~3000 cm⁻¹) and dimethylamino N-H bends (~1600 cm⁻¹) further validate the structure .

- Melting Point : Discrepancies (>5°C from literature) may indicate impurities; recrystallization in methanol or DMF improves purity .

Advanced: How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituents on the benzylidene moiety?

Methodological Answer:

- Variation of substituents : Replace 4-(dimethylamino)benzaldehyde with electron-withdrawing (e.g., nitro, ) or electron-donating (e.g., methoxy, ) aldehydes. Monitor changes in bioactivity (e.g., enzyme inhibition) .

- Stereochemical modulation : Use D/L-amino acid precursors ( ) to introduce chirality and assess enantiomer-specific effects. Measure enantiomeric excess (ee) via chiral HPLC or optical rotation ([α]D values) .

- Computational modeling : Perform docking studies to correlate substituent electronic profiles with binding affinity to target proteins (e.g., tyrosine kinase or PPAR-γ) .

Advanced: What strategies can address discrepancies in biological activity data across different studies?

Methodological Answer:

- Control for enantiomeric purity : Low ee (e.g., 75% in , Compound 42) can skew activity results. Use chiral resolution techniques (e.g., diastereomeric salt formation) to isolate enantiomers .

- Standardize assay conditions : Variations in solvent (DMSO vs. aqueous buffer), cell lines, or incubation time may explain conflicting IC50 values. Replicate assays with internal controls .

- Characterize metabolites : Oxidative degradation of the thioxo group (e.g., to sulfonic acid) could alter activity. Use LC-MS to identify degradation products .

Methodological: How to optimize enantiomeric excess during synthesis when using chiral amino acid precursors?

Methodological Answer:

- Chiral auxiliaries : Employ D- or L-phenylalanine derivatives ( ) with bulky protecting groups (e.g., tert-butyl) to sterically hinder racemization during condensation .

- Asymmetric catalysis : Use proline-based organocatalysts to enhance ee. For example, L-proline (10 mol%) in THF at 0°C improved ee to >90% in analogous thiazolidinones .

- Kinetic resolution : Perform reactions at lower temperatures (e.g., 4°C) to favor the formation of one enantiomer, followed by selective crystallization .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Recrystallization : Use methanol or acetic acid-DMF mixtures ( ) to remove unreacted aldehyde or byproducts. Monitor purity via TLC (Rf ~0.48–0.70 in DCM:MeOH 95:5) .

- Column chromatography : For polar impurities, employ silica gel with a gradient elution (hexane:ethyl acetate → DCM:MeOH) .

- Acid-base extraction : Leverage the carboxylic acid group’s solubility in basic aqueous solutions (pH >10) to separate it from neutral byproducts .

Advanced: How can computational methods predict the compound’s reactivity or stability under physiological conditions?

Methodological Answer:

- DFT calculations : Model the electron density of the benzylidene moiety to predict susceptibility to nucleophilic attack (e.g., by glutathione). High electron density at C5 correlates with instability .

- Molecular dynamics simulations : Assess the stability of the thioxo group in aqueous environments. Hydrogen bonding with water may accelerate hydrolysis .

- pKa prediction : Use software (e.g., MarvinSketch) to estimate the carboxylic acid’s pKa (~2.5–3.0), informing formulation strategies for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.